![molecular formula C18H15ClN2O3 B13150903 (2S)-2-[(2-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid CAS No. 39545-26-1](/img/structure/B13150903.png)
(2S)-2-[(2-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-[(2-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid: is a synthetic organic compound that belongs to the class of amino acids. It features a chlorobenzoyl group and an indole moiety, making it structurally unique and potentially useful in various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(2-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Chlorobenzoylation: The indole derivative is then reacted with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the chlorobenzoyl indole intermediate.
Amino Acid Coupling: The final step involves coupling the chlorobenzoyl indole intermediate with an appropriate amino acid derivative under peptide coupling conditions, such as using carbodiimide reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for efficient heat and mass transfer, and employing automated peptide synthesizers for the coupling steps.
化学反应分析
Types of Reactions:
Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The chlorobenzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Benzyl derivatives.
Substitution: Substituted benzoyl derivatives.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of novel catalysts and ligands.
Biology:
- Studied for its potential role in modulating biological pathways due to its structural similarity to natural amino acids.
- Investigated for its interactions with enzymes and receptors.
Medicine:
- Explored as a potential therapeutic agent due to its unique structural features.
- Evaluated for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
- Applied in the development of advanced materials and coatings.
作用机制
The mechanism by which (2S)-2-[(2-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, potentially modulating their activity. The chlorobenzoyl group may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and targets involved depend on the specific application and context of use.
相似化合物的比较
(2S)-2-[(2-bromobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid: Similar structure with a bromine atom instead of chlorine.
(2S)-2-[(2-fluorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid: Similar structure with a fluorine atom instead of chlorine.
(2S)-2-[(2-methylbenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid: Similar structure with a methyl group instead of chlorine.
Uniqueness:
- The presence of the chlorine atom in (2S)-2-[(2-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid may confer unique electronic and steric properties, influencing its reactivity and interactions with biological targets.
- The combination of the chlorobenzoyl group and the indole moiety makes this compound distinct in terms of its chemical and biological properties.
属性
CAS 编号 |
39545-26-1 |
|---|---|
分子式 |
C18H15ClN2O3 |
分子量 |
342.8 g/mol |
IUPAC 名称 |
(2S)-2-[(2-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C18H15ClN2O3/c19-14-7-3-1-6-13(14)17(22)21-16(18(23)24)9-11-10-20-15-8-4-2-5-12(11)15/h1-8,10,16,20H,9H2,(H,21,22)(H,23,24)/t16-/m0/s1 |
InChI 键 |
PIHNVMQBEJPYDL-INIZCTEOSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)C3=CC=CC=C3Cl |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C3=CC=CC=C3Cl |
溶解度 |
45.8 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



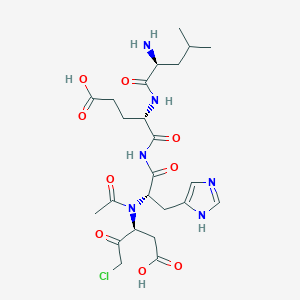
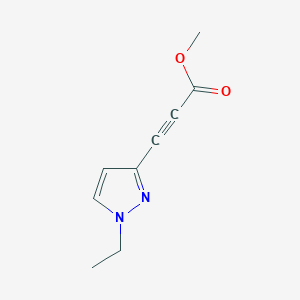
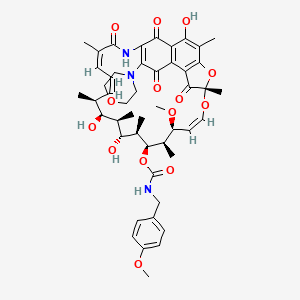
![[(5-Bromofuran-2-yl)methyl][(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B13150857.png)
![1-[(Benzyloxy)carbonyl]-3,4-dimethylpyrrolidine-3-carboxylic acid](/img/structure/B13150868.png)
![(1R)-1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-ol](/img/structure/B13150874.png)
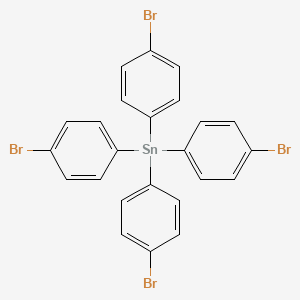
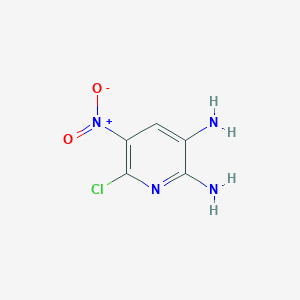
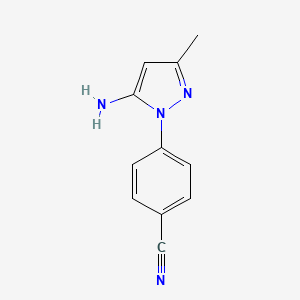
![1-[(1-Ethyl-1H-pyrazol-5-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13150910.png)

![tert-butyl (3aR,9bR)-1,2,3,3a,5,9b-hexahydro-4H-pyrrolo[3,4-c]isoquinoline-4-carboxylate](/img/structure/B13150933.png)
phosphanium bromide](/img/structure/B13150941.png)
